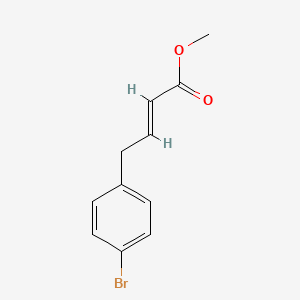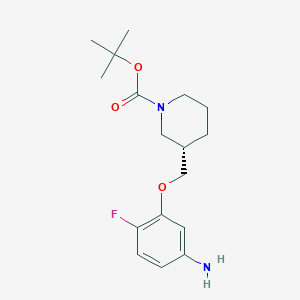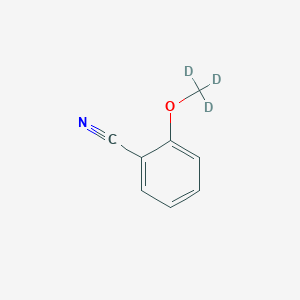
2-(Methoxy-D3)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to pale yellow liquid that is slightly soluble in water . This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
2-(Methoxy-D3)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound . Another method involves the synthesis from o-anisaldehyde .
Analyse Des Réactions Chimiques
2-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Methoxy-D3)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Methoxy-D3)benzonitrile can be compared with other similar compounds, such as:
2-Methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2-Methoxybenzamide: Contains an amide group instead of a nitrile group.
2-Methoxybenzylamine: Contains an amine group instead of a nitrile group.
These compounds share similar structural features but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its nitrile group, which imparts specific reactivity and applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C8H7NO |
|---|---|
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
2-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3/i1D3 |
Clé InChI |
FSTPMFASNVISBU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1C#N |
SMILES canonique |
COC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


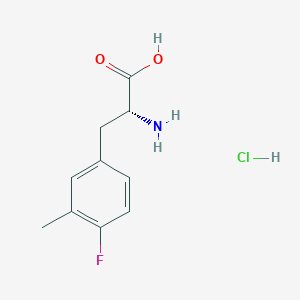
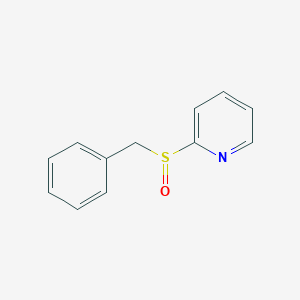
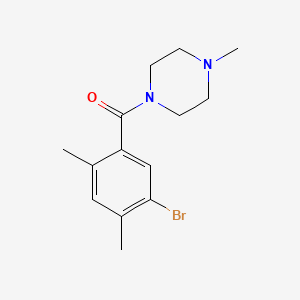
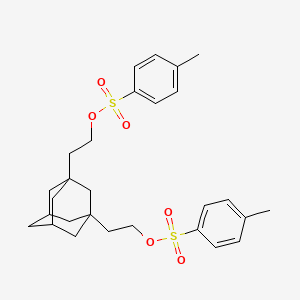


![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
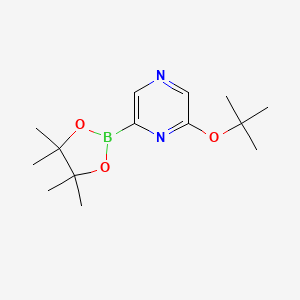
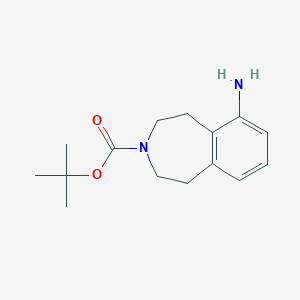
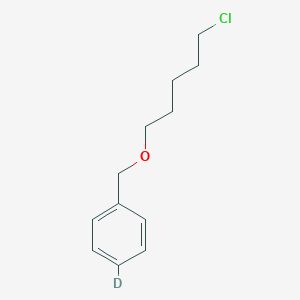

![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
